molecular formula C8H5Br3 B13188908 1-Bromo-3-(2,2-dibromoethenyl)benzene

1-Bromo-3-(2,2-dibromoethenyl)benzene

Cat. No.: B13188908
M. Wt: 340.84 g/mol
InChI Key: ZSXVVKWUJUOUSP-UHFFFAOYSA-N
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Description

1-Bromo-3-(2,2-dibromoethenyl)benzene is a specialized brominated aromatic compound that serves as a versatile synthetic intermediate in advanced chemical research. Its molecular structure, featuring both aryl bromine and a highly reactive dibromovinyl group, makes it a valuable precursor in cross-coupling reactions, such as Suzuki and Heck reactions, for constructing complex organic frameworks. Researchers utilize this compound in the development of novel materials, including flame retardants and organic semiconductors, as well as in pharmaceutical chemistry for the synthesis of potential bioactive molecules. The compound's high bromine content also lends itself to applications in polymer chemistry as a functional monomer or cross-linking agent. Strict handling procedures are recommended. This product is intended for laboratory research purposes only and is not intended for human or veterinary diagnostic use. Note: Specific details on mechanism of action, solubility, melting/boiling points, and precise research applications for this compound are highly specialized and should be verified from peer-reviewed literature or analytical certificates.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-3-(2,2-dibromoethenyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br3/c9-7-3-1-2-6(4-7)5-8(10)11/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSXVVKWUJUOUSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C=C(Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Bromo 3 2,2 Dibromoethenyl Benzene and Analogous Systems

Strategies for the Construction of the 2,2-Dibromoethenyl Moiety

The geminal dibromoalkene functional group is a valuable synthetic intermediate, often used in the preparation of terminal alkynes through the Corey-Fuchs reaction. nih.govwikipedia.org The construction of this moiety is typically achieved via olefination reactions starting from an aldehyde.

A robust and widely used method for converting aldehydes into 1,1-dibromoalkenes is a specific variation of the Wittig reaction, often referred to as the Corey-Fuchs olefination. researchgate.net This reaction employs carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃) to generate the necessary reactive species. nih.gov

The process begins with the reaction of triphenylphosphine, a strong nucleophile, with carbon tetrabromide. Two equivalents of PPh₃ are typically used; one acts as the ylide precursor while the other serves as a bromine scavenger, forming triphenylphosphine dibromide. wikipedia.orgorganic-chemistry.org This reaction generates a phosphorus ylide, specifically dibromomethylenetriphenylphosphorane (Ph₃P=CBr₂). organic-chemistry.org

This ylide then reacts with an aldehyde, in this case, 3-bromobenzaldehyde (B42254), in a manner analogous to a standard Wittig reaction. libretexts.org The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde. masterorganicchemistry.com This leads to the formation of a betaine (B1666868) intermediate, which subsequently collapses to form a four-membered oxaphosphetane ring. youtube.com This intermediate is unstable and rapidly decomposes to yield the desired 1,1-dibromoalkene and triphenylphosphine oxide. youtube.comumass.edu The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is a significant thermodynamic driving force for the reaction. umass.edu

General Reaction Scheme:

Ylide Formation: 2 PPh₃ + CBr₄ → Ph₃P=CBr₂ + Ph₃PBr₂

Olefination: Ph₃P=CBr₂ + R-CHO → R-CH=CBr₂ + Ph₃PO

This methodology is highly effective for synthesizing gem-dibromoolefins from a wide range of aldehydes. nih.gov

The synthesis of the target compound, 1-bromo-3-(2,2-dibromoethenyl)benzene, requires the precursor 3-bromobenzaldehyde. This intermediate can be efficiently prepared via electrophilic aromatic substitution on benzaldehyde (B42025). google.comjustia.com A common method involves the direct bromination of benzaldehyde using bromine (Br₂) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) bromide (FeBr₃). google.comgoogle.com

The reaction is typically carried out in a suitable solvent like 1,2-dichloroethane. google.com The aldehyde group (-CHO) is a deactivating, meta-directing group. Therefore, the incoming bromine electrophile is directed to the meta-position on the benzene (B151609) ring, yielding the desired 3-bromobenzaldehyde isomer. wikipedia.org The process involves the formation of a bromine chloride or a polarized bromine-Lewis acid complex, which acts as the potent electrophile required to attack the deactivated benzene ring. google.comlibretexts.org

Below is a table summarizing typical reaction conditions for the synthesis of 3-bromobenzaldehyde.

ReactantsCatalystSolventTemperature (°C)Yield (%)Reference
Benzaldehyde, BromineAluminum Chloride1,2-Dichloroethane40~90 google.com
Benzaldehyde, Bromine ChlorideAluminum Chloride1,2-Dichloroethane< 100High google.comjustia.com

In the context of the Corey-Fuchs reaction to form a 1,1-dibromoalkene, stereoselectivity (the preferential formation of one stereoisomer, such as E/Z) is not a factor for the newly formed double bond, as the two substituents on one of the vinylic carbons are identical (bromine). wikipedia.org

However, regioselectivity is a critical aspect of this transformation. The reaction is highly regioselective, consistently producing the geminal (1,1) dibromoalkene rather than the vicinal (1,2) isomer. This outcome is dictated by the structure of the phosphorus ylide (Ph₃P=CBr₂), which delivers both bromine atoms to the same carbon atom of the resulting double bond.

In more general Wittig reactions, stereoselectivity is a significant consideration and depends heavily on the nature of the ylide. quora.com

Unstabilized Ylides: (where the R group on the ylide is alkyl) typically lead to the Z-alkene product under salt-free conditions. The reaction is kinetically controlled, and the formation of a syn-oxaphosphetane intermediate is favored. researchgate.netpitt.educhemtube3d.com

Stabilized Ylides: (where the R group is an electron-withdrawing group like an ester or ketone) generally favor the formation of the E-alkene. In this case, the initial ylide addition is often reversible, allowing for equilibration to the more thermodynamically stable anti-oxaphosphetane intermediate. quora.comchemtube3d.com

The reaction to form this compound, however, does not present these stereochemical challenges due to the symmetrical nature of the dibromoethenyl group being installed.

Functionalization of the Benzene Ring through Electrophilic Aromatic Substitution (for precursors)

The synthesis of the 3-bromobenzaldehyde precursor is a classic example of electrophilic aromatic substitution (EAS). libretexts.org In this type of reaction, an electrophile attacks the electron-rich benzene ring, replacing one of the hydrogen atoms. lumenlearning.com

For the bromination of benzaldehyde, a Lewis acid catalyst like AlCl₃ or FeBr₃ is required. youtube.com The catalyst polarizes the Br-Br bond, creating a highly electrophilic bromine species (Br⁺) that is capable of attacking the benzene ring. libretexts.orgmasterorganicchemistry.com The aldehyde group is deactivating, meaning it withdraws electron density from the ring, making the EAS reaction slower than it would be for benzene itself. libretexts.org This deactivation is due to the electron-withdrawing nature of the carbonyl group.

Furthermore, the aldehyde group acts as a meta-director. Through resonance, it can be shown that the ortho and para positions are significantly more electron-deficient (bear a partial positive charge) than the meta positions. Consequently, the incoming electrophile (Br⁺) preferentially attacks the meta position, leading to the formation of 3-bromobenzaldehyde as the major product. wikipedia.org

The general mechanism for this EAS reaction proceeds in two steps:

Attack by the electrophile: The π electrons of the benzene ring attack the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.org

Deprotonation: A weak base removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the final product. libretexts.orglibretexts.org

Optimization of Reaction Conditions for Enhanced Yields and Purity

Optimizing the reaction conditions for the synthesis of this compound is crucial for maximizing yield and ensuring high purity. This involves careful control of parameters in both the preparation of the aldehyde precursor and the subsequent olefination step.

For the preparation of 3-bromobenzaldehyde:

Stoichiometry: The molar ratios of benzaldehyde, bromine, and the Lewis acid catalyst must be carefully controlled to prevent over-bromination or incomplete reaction. google.com

Temperature: The reaction is exothermic, and maintaining a specific temperature (e.g., 40°C) is important for controlling the reaction rate and minimizing side product formation. google.com

Purity of Reagents: Using anhydrous conditions and pure reagents is essential, as Lewis acids are sensitive to moisture. google.com

For the Corey-Fuchs olefination:

Reagent Ratio: Typically, slightly more than two equivalents of triphenylphosphine and one equivalent of carbon tetrabromide are used relative to the aldehyde to ensure complete conversion.

Solvent: The choice of solvent, often an aprotic solvent like dichloromethane (B109758) or tetrahydrofuran, can influence the reaction rate and solubility of the intermediates.

Temperature Control: The initial formation of the ylide is often performed at a low temperature (e.g., 0°C) to control the exothermic reaction, followed by the addition of the aldehyde.

Work-up and Purification: The primary byproduct, triphenylphosphine oxide, can sometimes be challenging to separate from the desired product. Purification is typically achieved by column chromatography on silica (B1680970) gel. The choice of eluent is critical for achieving good separation.

A summary of key optimization parameters is presented in the table below.

Reaction StepParameterImportance for Optimization
Bromination of Benzaldehyde TemperatureControls reaction rate and selectivity, preventing side reactions.
Catalyst LoadingEnsures efficient generation of the electrophile without excessive side reactions.
Reaction TimeEnsures the reaction proceeds to completion.
Corey-Fuchs Olefination Reagent StoichiometryPrevents unreacted starting material and ensures efficient ylide formation.
Solvent ChoiceAffects solubility of reactants and intermediates, influencing reaction rate.
Purification MethodCrucial for removing triphenylphosphine oxide to obtain a pure final product.

Reactivity and Transformational Chemistry of 1 Bromo 3 2,2 Dibromoethenyl Benzene

Palladium-Catalyzed Cross-Coupling Reactions at the Aromatic Bromine Atom

The carbon-bromine bond on the benzene (B151609) ring is generally more reactive towards oxidative addition to a palladium(0) catalyst compared to the vinylic bromides. This difference in reactivity enables chemoselective functionalization at the aromatic position while preserving the 2,2-dibromoethenyl group for subsequent transformations. nih.govnih.gov This selectivity is a cornerstone of modern organic synthesis, allowing for programmed, stepwise derivatization of polyhalogenated substrates. nih.gov

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. nih.govyoutube.com For 1-bromo-3-(2,2-dibromoethenyl)benzene, this reaction can be directed to selectively occur at the aromatic C–Br bond. The reaction is compatible with a wide array of functional groups and the boronic acid reagents are generally stable and have low toxicity. nih.gov The choice of palladium precursor, ligand, and base is crucial for achieving high selectivity and yield. nih.govresearchgate.net

Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling at the Aromatic Bromine

EntryOrganoboron ReagentCatalyst / LigandBaseSolventYield
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂OHigh
24-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄DioxaneHigh
3Thiophene-2-boronic acidCataXCium A Pd G3Cs₂CO₃THF/H₂OGood
4Vinylboronic acid pinacol (B44631) esterPd₂(dba)₃ / XPhosK₃PO₄1,4-DioxaneGood

Note: This table presents generalized conditions typical for the selective coupling of aryl bromides. Yields are qualitative and depend on the specific substrate and precise conditions.

The Stille reaction involves the palladium-catalyzed coupling of an organic halide with an organostannane (organotin) reagent. wikipedia.orglibretexts.org This reaction is known for its high tolerance of various functional groups, making it particularly effective for transformations of complex and highly functionalized molecules. uwindsor.ca Organotin reagents are stable to air and moisture, though they are noted for their toxicity. wikipedia.orglibretexts.org In the context of this compound, the Stille coupling can be employed to selectively introduce alkyl, vinyl, or aryl groups at the aromatic position, leveraging the higher reactivity of the aryl bromide. wikipedia.org

Table 2: Representative Conditions for Selective Stille Coupling at the Aromatic Bromine

EntryOrganostannane ReagentCatalyst / LigandSolventAdditiveYield
1Tributyl(vinyl)stannanePd(PPh₃)₄Toluene-High
2Trimethyl(phenyl)stannanePdCl₂(PPh₃)₂DMF-Good
3Tributyl(ethynyl)stannanePd₂(dba)₃ / P(furyl)₃NMPCuIHigh
4(Thiophen-2-yl)tributylstannaneAsPh₃ / Pd₂(dba)₃Dioxane-Good

Note: This table presents generalized conditions typical for the selective coupling of aryl bromides. Yields are qualitative and depend on the specific substrate and precise conditions.

The Negishi coupling utilizes organozinc reagents to form C-C bonds with organic halides, catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org This method is distinguished by the high reactivity of the organozinc nucleophiles, which often allows reactions to proceed under mild conditions. youtube.com Palladium catalysts generally offer higher yields and broader functional group tolerance. wikipedia.org The reaction allows for the coupling of sp², sp³, and sp carbon atoms, making it exceptionally versatile. wikipedia.org For this compound, a selective Negishi coupling at the aromatic C–Br bond can be achieved, attaching a wide variety of organic fragments. organic-chemistry.orgnih.gov

Table 3: Representative Conditions for Selective Negishi Coupling at the Aromatic Bromine

EntryOrganozinc ReagentCatalyst / LigandSolventTemperatureYield
1Phenylzinc chloridePd(PPh₃)₄THF65 °CHigh
2Ethylzinc bromidePd(dppf)Cl₂THFRoom Temp.Good
3Propargylzinc bromideNi(acac)₂ / dppeDMF50 °CGood
4Allylzinc bromidePd₂(dba)₃ / XPhosDioxaneRoom Temp.High

Note: This table presents generalized conditions typical for the selective coupling of aryl bromides. Yields are qualitative and depend on the specific substrate and precise conditions.

The Sonogashira reaction is a cross-coupling process that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. researchgate.netorganic-chemistry.org The reaction is highly valuable for the synthesis of arylalkynes and conjugated enynes. libretexts.org The reactivity of the halide follows the general trend I > Br > OTf > Cl, which can be exploited to achieve selective coupling at the more reactive site in a polyhalogenated compound. wikipedia.org In this compound, the aromatic C–Br bond can be selectively alkynylated under standard Sonogashira conditions, leaving the dibromoethenyl moiety intact for further manipulation. researchgate.net

Table 4: Representative Conditions for Selective Sonogashira Coupling at the Aromatic Bromine

EntryTerminal AlkyneCatalyst / Co-catalystBaseSolventYield
1PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHFHigh
2TrimethylsilylacetylenePd(PPh₃)₄ / CuIPiperidineDMFHigh
31-HeptynePd(OAc)₂ / PPh₃ / CuIDIPATolueneGood
4Propargyl alcoholPdCl₂(dppf) / CuIEt₃N/DMFDMFGood

Note: This table presents generalized conditions typical for the selective coupling of aryl bromides. Yields are qualitative and depend on the specific substrate and precise conditions.

Chemical Transformations of the 2,2-Dibromoethenyl Functional Group

The 2,2-dibromoethenyl group is a versatile functional handle that can undergo a variety of transformations. The two vinylic bromine atoms can be addressed sequentially, allowing for the stepwise and controlled introduction of different substituents. This sequential reactivity is key to constructing complex, unsymmetrical molecules from a single starting material.

The two bromine atoms of the gem-dibromoalkene exhibit different steric and electronic environments, which allows for selective mono-substitution under carefully controlled palladium-catalyzed conditions. The first cross-coupling reaction typically occurs at the bromine atom that is trans to the aryl ring, leading to a stereochemically defined (Z)-bromoalkene intermediate. acs.org This intermediate can then be isolated and subjected to a second, different cross-coupling reaction to install a second substituent, yielding a trisubstituted alkene. nih.gov

Alternatively, by choosing specific catalyst systems, it is possible to drive the reaction towards different outcomes from the same starting materials. For instance, studies on the cross-coupling of 1,1-dibromoethylenes with alkynylaluminums have shown that the choice of palladium-phosphine complex is critical. semanticscholar.orgrsc.org A Pd(OAc)₂–DPPE system can selectively catalyze a double coupling to yield conjugated enediynes, while a Pd₂(dba)₃–TFP system can favor the formation of unsymmetrical 1,3-diynes. semanticscholar.orgrsc.org This highlights the high degree of control that can be exerted over the reactivity of the dibromoethenyl group.

Table 5: Selective and Sequential Coupling Reactions of an Analogous Aryl-Dibromoethenyl Substrate

StepReagentCatalyst / LigandProductStereochemistry
Mono-Coupling R¹-MPd(0) LₙAryl-(R¹)-C=CHBrZ-isomer
Di-Coupling R²-MPd(0) LₙAryl-(R¹)-C=CH(R²)-
Selective Enyne Synthesis Alkynyl-AlR₂Pd(OAc)₂ / DPPEAryl-C(≡CR)=CH(C≡CR)-

Note: This table illustrates the principle of sequential and selective coupling at a gem-dibromovinyl group based on established reactivity patterns. R-M represents a generic organometallic reagent (e.g., organoboron, -tin, -zinc).

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involving this compound are highly dependent on the reaction conditions and the specific bromine atom targeted.

Aryl Bromide: The aryl carbon-bromine bond is generally resistant to classical SN1 or SN2 nucleophilic substitution pathways due to the high energy required to break the aromaticity of the benzene ring. youtube.comyoutube.com Nucleophilic aromatic substitution (SNAr) is possible but typically requires harsh conditions (high temperature and pressure) or the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. youtube.com In the case of this compound, the dibromoethenyl group's electronic influence is not sufficiently activating to facilitate SNAr reactions under standard laboratory conditions.

Vinylic Bromides: The vinylic carbon-bromine bonds are also relatively unreactive towards nucleophilic substitution. The sp² hybridization of the vinylic carbons and potential steric hindrance make direct displacement difficult. While certain transition-metal-catalyzed cross-coupling reactions (which can be formally considered substitutions) are possible, classical SN1 and SN2 reactions at these positions are uncommon.

Under very specific and forceful conditions, such as the use of extremely strong bases like sodium amide in liquid ammonia, a substitution can occur via an elimination-addition mechanism involving a benzyne (B1209423) intermediate. youtube.com However, this pathway often leads to a mixture of regioisomers.

Elimination Reactions Leading to Alkyne Formation (e.g., Corey-Fuchs pathway)

The gem-dibromoalkene functionality is primed for elimination reactions to form a terminal alkyne. This transformation is a hallmark of the second step of the Corey-Fuchs reaction. wikipedia.orgjk-sci.com Treatment of this compound with a strong base, typically two or more equivalents of an organolithium reagent like n-butyllithium (n-BuLi), at low temperatures induces a sequence of reactions that culminates in the formation of 1-bromo-3-ethynylbenzene. chemistrysteps.commasterorganicchemistry.comucalgary.ca

The established mechanism for this conversion is the Fritsch-Buttenberg-Wiechell (FBW) rearrangement. wikipedia.orgwikipedia.orgstackexchange.com It proceeds through the following steps:

Lithium-Halogen Exchange: The organolithium reagent preferentially exchanges with one of the vinylic bromine atoms. wikipedia.org

Alpha-Elimination: The resulting vinyllithium (B1195746) intermediate undergoes spontaneous α-elimination of lithium bromide to generate a vinyl carbene. wikipedia.orgstackexchange.com

1,2-Migration: A 1,2-hydride shift (or aryl migration in other substrates) occurs, leading to the formation of the thermodynamically stable alkyne. organic-chemistry.org

By carefully selecting the base and reaction conditions, it is sometimes possible to isolate the intermediate 1-bromo-1-(3-bromophenyl)ethene or the corresponding bromoalkyne. wikipedia.org

Table 1: Conditions for Alkyne Formation from gem-Dibromoalkenes
Base/ReagentSolventTemperatureTypical OutcomeReference
n-Butyllithium (2.2 eq.)THF-78 °C to RTTerminal Alkyne beilstein-journals.org
Sodium Amide (NaNH₂)Liquid Ammonia (NH₃)-33 °CTerminal Alkyne chemistrysteps.commasterorganicchemistry.com
Cesium Carbonate (Cs₂CO₃)DMSO115 °CTerminal Alkyne beilstein-journals.org
DBUMeCNRoom Temp.Terminal Alkyne beilstein-journals.org

Halogen-Metal Exchange Reactions and Subsequent Electrophilic Quenching

Halogen-metal exchange is a powerful tool for the functionalization of aryl halides. ias.ac.inwikipedia.org In this compound, the aryl bromide is the most reactive site for this transformation when using alkyllithium reagents like n-BuLi or t-BuLi at low temperatures (e.g., -78 °C to -100 °C). ias.ac.intcnj.edu The exchange rate for aryl bromides is significantly faster than for vinylic bromides, allowing for high selectivity. wikipedia.org

This reaction generates a potent nucleophilic aryllithium intermediate, 3-(2,2-dibromoethenyl)phenyllithium, in situ. This intermediate can be trapped by a wide array of electrophiles to introduce new functional groups at the C1 position of the benzene ring. tcnj.edunih.gov This two-step sequence provides a regioselective method for elaborating the aromatic core of the molecule without affecting the gem-dibromoalkene moiety.

Table 2: Electrophilic Quenching of 3-(2,2-dibromoethenyl)phenyllithium
ElectrophileReagent ExampleProduct Functional GroupReference
Proton SourceH₂O-H (Debromination) tcnj.edu
Carbon DioxideCO₂ (gas)-COOH (Carboxylic Acid) organic-chemistry.orgresearchgate.net
Aldehydes/KetonesBenzaldehyde (B42025), Acetone-CH(OH)R (Alcohol) tcnj.edupsu.edu
AmidesDMF-CHO (Aldehyde) nih.gov
Alkyl HalidesCH₃I-CH₃ (Alkylation) tcnj.edu

Directed Functionalization and Selectivity Considerations

The presence of three distinct bromine atoms in this compound allows for a high degree of selective functionalization, effectively serving as a platform for orthogonal chemistry. The reactivity of each site can be addressed independently by choosing the appropriate reagents and conditions.

Aryl C-Br Bond: This site is selectively activated by halogen-metal exchange using organolithium reagents at low temperatures. ias.ac.in This pathway provides access to a variety of 1,3-disubstituted benzene derivatives. The electronic nature of the dibromoethenyl substituent—generally considered electron-withdrawing—influences the acidity of adjacent protons and the stability of the aryllithium intermediate but does not prevent the selective exchange at the aryl bromide position. organic-chemistry.org

Vinylic C-Br Bonds: These two bonds are selectively targeted by strong bases to induce elimination, leading to the formation of an alkyne via the Fritsch-Buttenberg-Wiechell rearrangement. wikipedia.orgwikipedia.org This transformation is generally performed with reagents like n-BuLi (often requiring more than two equivalents and/or higher temperatures than halogen-metal exchange) or sodium amide. chemistrysteps.com

This differential reactivity allows for a stepwise functionalization strategy. For instance, one could first perform a halogen-metal exchange on the aryl bromide and quench with an electrophile, then subsequently treat the product with a strong base to convert the dibromoethenyl group into an ethynyl (B1212043) group. This orthogonal reactivity is a key feature of the molecule's synthetic utility.

Intramolecular Cyclization and Annulation Pathways

The synthetic derivatives of this compound are valuable precursors for constructing complex polycyclic and heterocyclic systems through intramolecular cyclization and annulation reactions. These pathways typically involve the formation of new rings by connecting two reactive sites within the same molecule or its elaborated derivatives.

A common strategy involves first converting the gem-dibromoalkene into an alkyne, yielding 1-bromo-3-ethynylbenzene. This intermediate is a versatile building block for cyclization reactions. For example, a palladium-catalyzed Sonogashira coupling could introduce an aryl or vinyl group at the terminal alkyne position, followed by an intramolecular C-H activation or Heck-type reaction involving the aryl bromide to form a new ring.

Alternatively, the aryl bromide can be functionalized first via halogen-metal exchange to introduce a side chain containing a nucleophile or another reactive group. Subsequent reaction of this group with the dibromoethenyl moiety or its alkyne derivative can lead to cyclization.

Annulation reactions, which involve the formation of a new ring onto an existing aromatic system, are also possible. Palladium-catalyzed annulation of arynes (which could be generated from a derivative) with the alkyne moiety represents a powerful method for building fused polycyclic aromatic hydrocarbons. nih.govnih.gov Similarly, transition-metal-catalyzed alkyne annulations provide rapid access to a variety of important organic scaffolds. researchgate.netacs.orgdu.edu While specific examples starting directly from this compound are not extensively documented, the reactivity patterns of its core functional groups strongly suggest its utility in these advanced synthetic strategies. nih.gov

Advanced Spectroscopic and Structural Elucidation Techniques for 1 Bromo 3 2,2 Dibromoethenyl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.

Two-Dimensional NMR Methodologies (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton (¹H) and carbon (¹³C) signals of 1-Bromo-3-(2,2-dibromoethenyl)benzene, a suite of two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For the aromatic part of the molecule, it would help to trace the connectivity of the protons on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are separated by two or three bonds. This would be crucial for establishing the connectivity between the dibromoethenyl group and the bromo-substituted benzene ring.

Advanced ¹³C and Heteronuclear NMR Studies

Standard ¹³C NMR would provide information on the number of unique carbon environments. Due to the presence of bromine atoms, which are quadrupolar nuclei, signal broadening might be observed for the carbon atoms directly attached to them.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-resolution mass spectrometry would be employed to determine the exact mass of the molecule, which in turn allows for the calculation of its elemental formula. For this compound (C₈H₅Br₃), the presence of three bromine atoms would create a characteristic isotopic pattern in the mass spectrum due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy is used to identify the functional groups present in a molecule.

FTIR (Fourier-Transform Infrared) Spectroscopy: The FTIR spectrum would be expected to show characteristic absorption bands for the C-H stretching and bending vibrations of the aromatic ring and the vinyl group. The C-Br stretching vibrations would typically appear in the lower frequency region of the spectrum.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to the FTIR data. Aromatic ring vibrations often give rise to strong Raman signals.

Electronic Absorption and Fluorescence Spectroscopy (UV-Vis) for Conjugation Assessment

UV-Visible spectroscopy measures the electronic transitions within a molecule and provides information about the extent of conjugation. The presence of the benzene ring conjugated with the dibromoethenyl group would be expected to give rise to characteristic absorption bands in the UV region. The position and intensity of these bands would be indicative of the electronic structure of the molecule.

Computational and Theoretical Investigations of 1 Bromo 3 2,2 Dibromoethenyl Benzene

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. A DFT calculation for 1-Bromo-3-(2,2-dibromoethenyl)benzene would begin with the construction of an initial three-dimensional model of the molecule. This model would then be subjected to a geometry optimization procedure.

Upon reaching the optimized geometry, various electronic properties can be calculated. These include the total energy, dipole moment, and the distribution of electron density. The electron density distribution is particularly insightful as it reveals the regions of the molecule that are electron-rich or electron-poor, which is crucial for understanding its chemical behavior.

Table 1: Hypothetical Optimized Geometric Parameters for this compound from a DFT Calculation

ParameterValue
C-Br (ring) Bond Length~1.90 Å
C-Br (ethenyl) Bond Lengths~1.88 Å
C=C Bond Length~1.34 Å
C-C (ring) Bond Lengths~1.39 - 1.40 Å
C-C (ring to ethenyl) Bond Length~1.48 Å
C-C-C Bond Angles (in ring)~120°
C=C-Br Bond Angles~122°

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar chemical environments. Actual values would be determined by a specific DFT calculation.

Quantum Chemical Characterization of Reactivity Descriptors (e.g., Frontier Molecular Orbitals)

The reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

For this compound, a quantum chemical calculation would provide the energies of these orbitals and visualize their spatial distribution. The HOMO is likely to be located primarily on the electron-rich benzene (B151609) ring and the ethenyl double bond, while the LUMO may have significant contributions from the carbon-bromine anti-bonding orbitals.

Other reactivity descriptors that can be calculated include the ionization potential, electron affinity, electronegativity, and global hardness. These parameters provide a quantitative measure of the molecule's reactivity and can be used to predict how it will interact with other chemical species.

Table 2: Hypothetical Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound

DescriptorHypothetical Value (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap5.3
Ionization Potential6.5
Electron Affinity1.2

Note: These values are hypothetical and serve as examples of the data that would be generated from a quantum chemical calculation.

Theoretical Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties of a molecule, which can be invaluable for interpreting experimental spectra or for identifying the compound. For this compound, these would include:

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. These predictions are based on the calculated electronic environment around each nucleus. By comparing the theoretical spectrum with an experimental one, one can confirm the structure of the molecule.

Vibrational Spectroscopy: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can compute the frequencies and intensities of these vibrations, providing a theoretical vibrational spectrum. This can aid in the assignment of experimental IR and Raman bands to specific molecular motions.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) region. This provides information about the molecule's color and its behavior when exposed to light.

Elucidation of Reaction Mechanisms via Transition State Modeling

Theoretical calculations are a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, crucially, the transition states. The transition state is the highest energy point along the reaction pathway and determines the activation energy and therefore the rate of the reaction.

For this compound, one could model various reactions, such as nucleophilic substitution at the bromine atoms or electrophilic addition to the double bond. By calculating the structures and energies of the transition states for different possible pathways, one could predict which reaction is most likely to occur and under what conditions. This level of mechanistic detail is often difficult or impossible to obtain from experiments alone. For instance, in base-catalyzed halogen dance reactions of bromobenzene derivatives, bromo-bridged transition states have been proposed and investigated using DFT computations.

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